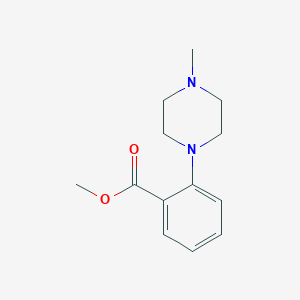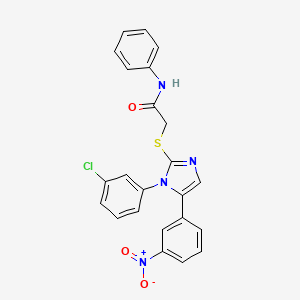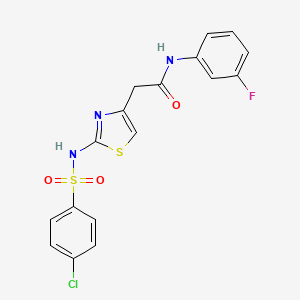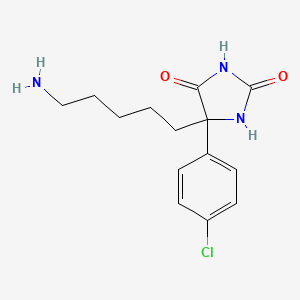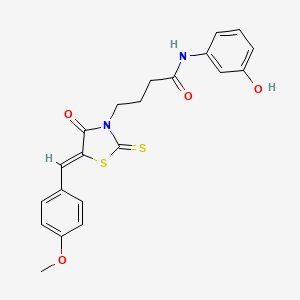![molecular formula C13H8ClFN2S B3009669 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine CAS No. 1268086-26-5](/img/structure/B3009669.png)
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine" is a derivative of pyrimidine, a nitrogen-containing heterocyclic compound that plays a significant role in medicinal and pharmaceutical applications. Pyrimidine derivatives are known for their biological importance and are often explored for their potential as therapeutic agents due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, including nucleophilic substitution, coupling reactions, and cyclization. For instance, a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions with a total yield of 44.6% . Another related compound, 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through cyclization, chlorination, and nucleophilic substitution with a total yield of 42.4% . These methods highlight the typical synthetic routes that could be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed by techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal packing and geometry of the molecule. For example, a related compound crystallizes in the monoclinic space group with significant weak interactions such as C–H···O, C–H···N, and π–π interactions contributing to the stability of the crystal structure . Another compound with a pyrido[4,3-d]pyrimidine moiety was found to have all ring atoms almost coplanar, with intramolecular hydrogen bonds and weak C···π interactions . These studies suggest that "this compound" would also exhibit a complex molecular geometry with potential non-covalent interactions stabilizing its structure.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including those driven by non-covalent interactions. For instance, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were synthesized and analyzed for intramolecular non-covalent interactions such as hydrogen bonds, C–H--lone pairs, and van der Waals interactions . These interactions are crucial for the reactivity and potential biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can predict the optimized geometry and provide insights into the electronic properties of the molecules, such as the distribution of Mulliken charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . These properties are essential for understanding the reactivity and potential pharmacological activities of the compounds. For example, the presence of a fluorine atom can actively participate in intermolecular interactions due to its electronegativity, as seen in the case of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester .
Scientific Research Applications
Quantum Chemical Calculations and Molecular Docking Studies
Pyrimidine derivatives, including variations close to the specified compound, are significant in medicinal and pharmaceutical applications. For instance, specific pyrimidine compounds have been studied for their crystal structure and molecular docking potential, providing insights into their intermolecular interactions, which are crucial for their pharmacological properties. These studies involve quantum chemical calculations and analyses such as Hirshfeld surface analysis to understand their stability and molecular interactions (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Synthesis and Pharmacological Evaluation
Research has been conducted on thiazolo pyrimidine derivatives, closely related to the specified compound, for their potential pharmacological activities. These studies involve synthesizing new series of derivatives and evaluating their anti-inflammatory and antinociceptive activities. Such research is vital in understanding the potential of these compounds in medical applications (Alam, Khan, Siddiqui, & Ahsan, 2010).
Antibacterial Synthesis
Research has explored the synthesis of substituted thieno pyrimidines, similar to the specified compound, and their evaluation as antibacterial agents. The synthesis process and the characterization of new compounds contribute to the development of novel antibacterial drugs (More, Chandra, Nargund, & Nargund, 2013).
Fluorescence Characteristics
Studies have been carried out on derivatives of the pyrimidine compound, focusing on their fluorescence characteristics. These include synthesis, X-ray analysis, and the evaluation of fluorescence intensity, which are critical in developing materials with specific optical properties (Ebrahimpour, Bakavoli, Shiri, Seyedi, Asghari, & Mague, 2017).
Antifungal Applications
Research on pyrimidine derivatives, similar to 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine, has investigated their potential antifungal applications. Synthesis of these compounds and their evaluation against various fungal strains is vital for developing new antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Anti-Inflammatory and Analgesic Agents
Pyrimidine heterocycles have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies are crucial in understanding the therapeutic potential of these compounds in treating pain and inflammation (Muralidharan, Raja, & Deepti, 2019).
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines generally exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation .
Future Directions
While the specific future directions for 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine are not explicitly mentioned in the search results, it’s worth noting that there is considerable interest in the synthesis and evaluation of pyrimidine analogs due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific structural features of the compound .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against various human cancer cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, similar compounds exhibit stability . They may decompose in the presence of strong acids or alkalis .
Metabolic Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Transport and Distribution
It’s crucial to strictly adhere to relevant transportation and usage regulations when handling and transporting similar compounds .
properties
IUPAC Name |
4-chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-16-11-10(6-18-12(11)13(14)17-7)8-2-4-9(15)5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEYRERCMZVQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)
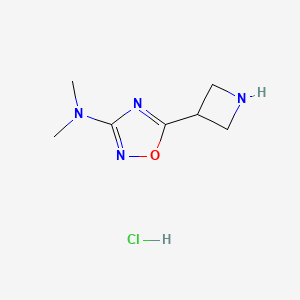
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)
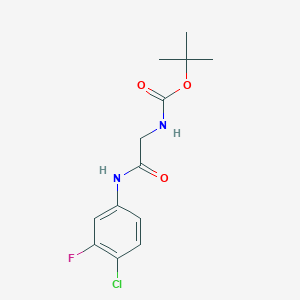
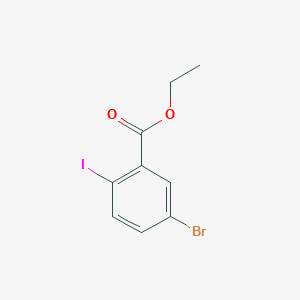
![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)
